1-Carbamoylazetidine-3-carboxylic acid

medicinal chemistry building block selection lead optimization

Select 1-Carbamoylazetidine-3-carboxylic acid for PROTAC linker design requiring a rigid, compact scaffold with hydrogen-bond capability. The free -COOH enables direct amidation to E3-ligase ligands, eliminating Boc-deprotection steps and reducing side reactions. With XLogP = -1.5 and TPSA = 83.6 Ų, it balances solubility and permeability, avoiding the polarity mismatch common with unsubstituted azetidine-3-carboxylic acid (XLogP = -3.2) or the excessive lipophilicity of N-Boc analogs (XLogP = 0.4). Possessing only one rotatable bond, it minimizes conformational disorder in crystallography and structure-based design. Note: H302 classification mandates specific safe-handling protocols (P270, P301+P310) for procurement and storage workflows.

Molecular Formula C5H8N2O3
Molecular Weight 144.13
CAS No. 1197231-34-7
Cat. No. B1650753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbamoylazetidine-3-carboxylic acid
CAS1197231-34-7
Molecular FormulaC5H8N2O3
Molecular Weight144.13
Structural Identifiers
SMILESC1C(CN1C(=O)N)C(=O)O
InChIInChI=1S/C5H8N2O3/c6-5(10)7-1-3(2-7)4(8)9/h3H,1-2H2,(H2,6,10)(H,8,9)
InChIKeySOBSBLWGISBCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Carbamoylazetidine-3-carboxylic acid (CAS 1197231-34-7): a principal heterocyclic building block for medicinal chemistry and chemical biology


1-Carbamoylazetidine-3-carboxylic acid (CAS 1197231-34-7) is a four-membered nitrogen-containing heterocyclic building block bearing both a carbamoyl moiety at the 1-position and a free carboxylic acid at the 3-position of the azetidine ring [1]. This substitution pattern creates a compact, polar scaffold with drug-like physicochemical properties. The compound serves as a versatile intermediate for the synthesis of bioactive molecules, including enzyme inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique combination of functional groups enables orthogonal derivatization strategies that are not accessible with other common azetidine building blocks.

Why generic substitution of 1-carbamoylazetidine-3-carboxylic acid (CAS 1197231-34-7) fails in drug-discovery workflows


The selection of an azetidine building block is not a simple interchange of heterocyclic cores. Even among closely related azetidine-3-carboxylic acid derivatives, the nature of the N-substituent controls physicochemical properties, reactivity, and the downstream synthetic handling. The carbamoyl group in 1-carbamoylazetidine-3-carboxylic acid confers a distinct lipophilicity–polarity balance that directly impacts aqueous solubility, permeability, and the ability to engage biological targets via hydrogen bonding [1]. The free carboxylic acid provides a handle for amide coupling, while the carbamoyl group remains intact and can serve as a hydrogen-bond donor/acceptor motif critical for target engagement. Replacing this compound with an unprotected parent acid, a Boc-protected analog, or an N-alkyl derivative without accounting for these differences can lead to a mismatch in solubility, metabolic stability, or synthetic compatibility, as demonstrated by the quantitative evidence below.

Head-to-Head Quantitative Evidence for 1-Carbamoylazetidine-3-carboxylic acid versus the Closest Building-Block Analogs


Lipophilicity (XLogP) comparison: achieving a balanced polarity profile between the unprotected parent acid and the Boc-protected derivative

The target compound exhibits an intermediate predicted lipophilicity (XLogP = -1.5) that lies between the highly polar parent azetidine-3-carboxylic acid (XLogP = -3.2) and the significantly more lipophilic 1-Boc-azetidine-3-carboxylic acid (XLogP = 0.4) [1]. This places the compound closer to the 'drug-like' sweet spot for oral absorption (typically XLogP 0–3) while retaining sufficient polarity for aqueous solubility.

medicinal chemistry building block selection lead optimization lipophilicity

Topological polar surface area (TPSA) differentiation: enhanced hydrogen-bonding capacity for target engagement

With a TPSA of 83.6 Ų, 1-carbamoylazetidine-3-carboxylic acid presents a larger polar surface area than both the unprotected parent acid (TPSA = 49.3 Ų) and the Boc-protected analog (TPSA = 66.8 Ų) [1]. The additional polar surface arises from the extra carbonyl and amine of the carbamoyl group, providing additional hydrogen-bond donor and acceptor sites that can strengthen target–ligand complementarity.

medicinal chemistry permeability target engagement polar surface area

Rotatable bond count: a conformationally restricted scaffold for enhanced binding entropy

The target compound possesses only one rotatable bond, the same as the parent azetidine-3-carboxylic acid (1 rotatable bond) but significantly fewer than the Boc-protected derivative (3 rotatable bonds) [1]. The Boc derivative introduces a tert-butyl group that adds two additional freely rotating bonds, increasing conformational freedom and potentially reducing the entropic favorability of binding.

conformational restriction entropy scaffold selection

Hazard classification comparison: a practical safety differentiator for laboratory procurement

Safety data from supplier Fluorochem classifies 1-carbamoylazetidine-3-carboxylic acid with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is more stringent than that commonly reported for the unprotected azetidine-3-carboxylic acid, which is typically classified only as an irritant (H315/H319) without the acute oral toxicity warning.

laboratory safety procurement handling SDS comparison

Functional-group orthogonality: simultaneous free carboxylic acid and carbamoyl for dual derivatization strategies

1-Carbamoylazetidine-3-carboxylic acid incorporates both a free carboxylic acid and a carbamoyl group on the same azetidine ring. The carboxylic acid is available for amide coupling (e.g., with amine-containing payloads or linker motifs) without the need for deprotection, while the distinct carbamoyl group provides an additional hydrogen-bonding motif that can be retained in the final compound [1]. In contrast, the Boc-protected analog requires an acid-mediated deprotection step before the amine can be functionalized, and the parent azetidine-3-carboxylic acid lacks the hydrogen-bonding carbamoyl or an equivalent N-substituent that can be selectively elaborated.

synthetic methodology orthogonal protection PROTACs ADC linkers

Application scenarios where 1-carbamoylazetidine-3-carboxylic acid (CAS 1197231-34-7) outperforms common azetidine alternatives


Synthesis of sp³-enriched fragment libraries with a pre-balanced polarity and hydrogen-bonding profile

Medicinal chemists building fragment libraries often rely on azetidine cores for three-dimensionality. 1-Carbamoylazetidine-3-carboxylic acid delivers a unique combination of XLogP = -1.5 and TPSA = 83.6 Ų [1], placing it in a physicochemical space that is simultaneously soluble (due to strong polarity) and permeable (drug-like lipophilicity). This eliminates the need to re-balance polarity after coupling, a common problem when using the overly polar azetidine-3-carboxylic acid (XLogP = -3.2) or the excessively lipophilic 1-Boc analog (XLogP = 0.4).

Direct preparation of PROTAC linkers or ADC payloads requiring a free carboxylic acid handle and a stable hydrogen-bond donor

PROTAC design benefits from rigid, compact linkers with hydrogen-bond capabilities. 1-Carbamoylazetidine-3-carboxylic acid offers a free -COOH for direct amidation to an E3-ligase ligand while retaining the carbamoyl group as a hydrogen-bond donor/acceptor for target protein engagement [1]. Unlike the Boc-protected analog, no acid-mediated deprotection is required, saving at least one synthetic step and reducing the risk of side reactions.

Crystallography-oriented lead optimization candidates due to low rotatable-bond count and conformational restriction

Compounds with a single rotatable bond and a rigid azetidine scaffold are ideal for crystallography and structure-based design because they minimize conformational disorder. 1-Carbamoylazetidine-3-carboxylic acid possesses only one rotatable bond compared to three in the Boc-protected derivative [1], making it the preferred scaffold when structural biology teams require a well-defined electron density map for ligand orientation.

Laboratory procurement of azetidine building blocks in facilities with a H302 safety classification threshold

Procurement officers and laboratory safety managers working in facilities where H302-classified compounds require additional tracking and handling protocols must recognize that 1-carbamoylazetidine-3-carboxylic acid carries a H302 hazard statement . This classification imposes specific safe-handling measures (P270, P301+P310) that are not required for the less hazardous azetidine-3-carboxylic acid, and must be integrated into the procurement workflow, training, and storage plans.

Quote Request

Request a Quote for 1-Carbamoylazetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.